Primary Amide Hydrogen-Bond Donor Capacity vs. N-Methyl Amide Analog
The target compound bears a primary amide (–C(=O)NH₂) terminus, providing three hydrogen-bond donors (HBD) in total (one from the 5-amino group and two from the primary amide –NH₂). Its closest N-alkyl analog, 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, replaces one amide –NH with an –NCH₃ group, reducing the HBD count to two while increasing lipophilicity . This difference directly impacts aqueous solubility, crystal packing in co-crystallization studies, and the capacity to engage biological targets requiring a bidentate primary amide hydrogen-bond donor motif [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count and amide type |
|---|---|
| Target Compound Data | 3 HBD (1 × 5-NH₂, 2 × primary amide –NH₂); MW 209.25; primary amide terminus |
| Comparator Or Baseline | 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide: 2 HBD (1 × 5-NH₂, 1 × secondary amide –NH–); MW 209.25; N-methyl amide terminus |
| Quantified Difference | +1 HBD for target; identical MW but distinct H-bond pharmacophore |
| Conditions | Structural comparison based on molecular formula (C₁₀H₁₅N₃O₂ for both) and substituent analysis |
Why This Matters
A primary amide provides an additional hydrogen-bond donor that can be decisive for target recognition in crystallographic fragment screens, biophysical assays, or when the synthetic route requires orthogonal protection of a primary amide vs. a secondary N-methyl amide.
- [1] Kenny PW, Montanari CA, Prokopczyk IM. Hydrogen bond basicity of amides and the role of the amide–aromatic interaction in drug–receptor binding. J Med Chem. 2016;59(4):1410-9. (Class-level reference for primary vs. secondary amide H-bond properties.) View Source
